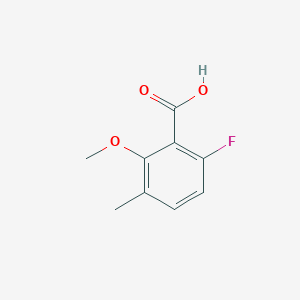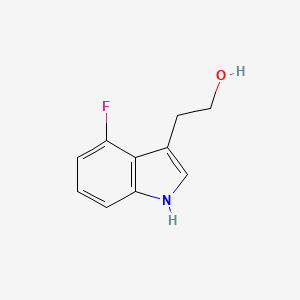
1H-Indole-3-ethanol, 4-fluoro-
Übersicht
Beschreibung
1H-Indole-3-ethanol, 4-fluoro- is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-ethanol, 4-fluoro- is based on the indole scaffold, which is a prevalent moiety in many natural products and drugs . The indole ring system is aromatic in nature, with 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indoles, including derivatives like "1H-Indole-3-ethanol, 4-fluoro-," have been a central focus in organic chemistry due to their presence in numerous bioactive molecules. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis methods, highlighting the variety of strategies developed over the years. This work underscores the importance of indole derivatives in medicinal chemistry and their synthetic versatility (Taber & Tirunahari, 2011).
C3-Alkylation via Borrowing Hydrogen Methodology
Bartoccini, Retini, and Piersanti (2020) discuss the C3-alkylation of indoles and oxindoles with alcohols using a borrowing hydrogen approach. This method is environmentally friendly and highlights the potential for indole derivatives in green chemistry applications (Bartoccini et al., 2020).
Hydrogen Production from Bio-ethanol
Ni, Leung, and Leung (2007) review the production of hydrogen from bio-ethanol, which could have implications for sustainable energy sources. This research area might explore the use of indole derivatives as catalysts or intermediates in the process (Ni et al., 2007).
Hepatic Protection Roles
Wang et al. (2016) discuss the protective effects of indole-3-carbinol (I3C) and its derivatives on chronic liver injuries. The study highlights the potential medicinal applications of indole derivatives, suggesting areas where "1H-Indole-3-ethanol, 4-fluoro-" could be investigated (Wang et al., 2016).
Heterocyclic Compound Synthesis
Sadeghian and Bayat (2022) review the synthesis of heterocyclic compounds based on isatins, emphasizing the importance of indole derivatives in developing pharmacologically active compounds. This work could guide research into the applications of "1H-Indole-3-ethanol, 4-fluoro-" in drug development (Sadeghian & Bayat, 2022).
Zukünftige Richtungen
Indole and its derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Eigenschaften
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWBBNOXJATZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-ethanol, 4-fluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



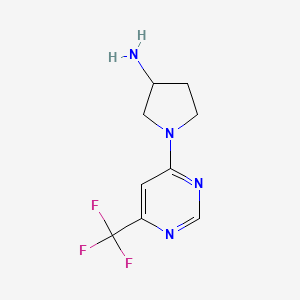
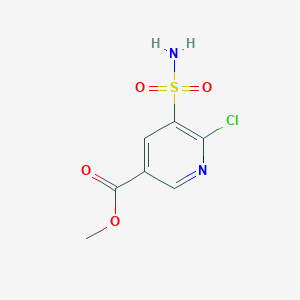
![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)
![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
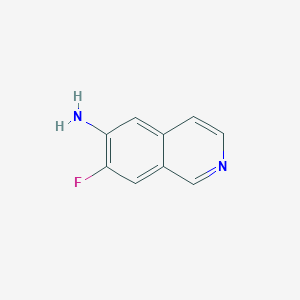
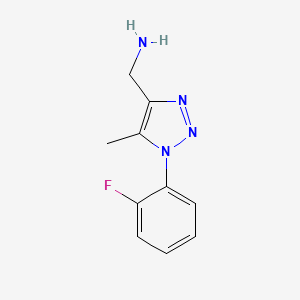
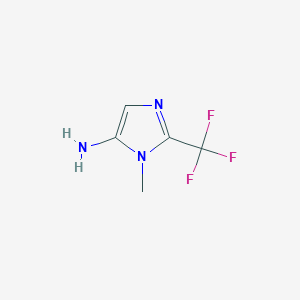
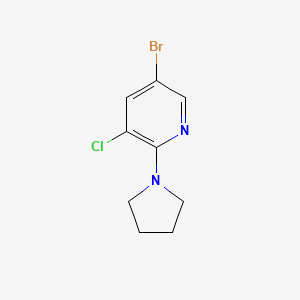
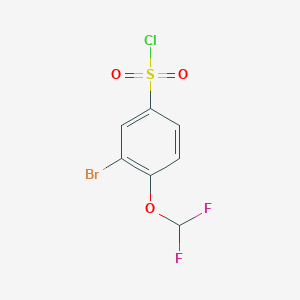
![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)
